

# Understanding the broad-spectrum activity of LL-37

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: LL-37 FK-13

Cat. No.: B15580942

[Get Quote](#)

An In-Depth Technical Guide to the Broad-Spectrum Activity of LL-37

For Researchers, Scientists, and Drug Development Professionals

## Introduction

LL-37 is the only human member of the cathelicidin family of antimicrobial peptides (AMPs), representing a critical component of the innate immune system.<sup>[1][2][3]</sup> It is a 37-amino acid, amphipathic,  $\alpha$ -helical peptide cleaved from its precursor, hCAP18 (human cationic antimicrobial protein 18).<sup>[4][5]</sup> LL-37 is expressed by a wide array of cells, including neutrophils, macrophages, mast cells, and epithelial cells at mucosal surfaces, serving as a first line of defense against invading pathogens.<sup>[1][4]</sup> Beyond its direct microbicidal effects, LL-37 exhibits a remarkable range of immunomodulatory functions, bridging the innate and adaptive immune responses.<sup>[6][7]</sup> This guide provides a comprehensive overview of its broad-spectrum activity, detailing its mechanisms of action, quantitative efficacy, and the experimental protocols used for its characterization.

## Direct Antimicrobial Activity

LL-37 demonstrates potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.<sup>[1][2][3][8][9]</sup> Its cationic nature (net charge of +6) is crucial for its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria.<sup>[4][10]</sup>

## Antibacterial Mechanism

The primary antibacterial mechanism of LL-37 is the disruption of microbial membrane integrity. [10][11] This process is generally understood to occur through several models:

- Toroidal Pore Model: A loose bundle of peptides inserts into the membrane, inducing the lipid monolayers to bend inward continuously, forming a pore lined by both peptides and lipid head groups.[1]
- Carpet-like Mechanism: Peptides accumulate on the surface of the microbial membrane, forming a "carpet." Once a threshold concentration is reached, this disrupts the membrane's curvature and integrity, leading to micellization and lysis.[1][12]
- Barrel-Stave Model: Amphipathic peptide helices insert into the membrane and aggregate to form a transmembrane pore, resembling the staves of a barrel.[1]

Fluorescence measurements suggest a pore-forming mechanism is likely for LL-37.[1] In addition to membrane disruption, LL-37 can translocate into the cytoplasm and interfere with essential cellular processes, including nucleic acid and protein synthesis.[9][13]

[Click to download full resolution via product page](#)

**Fig. 1:** Overview of LL-37's direct antimicrobial mechanisms of action.

## Antifungal Activity

LL-37 is also effective against fungal pathogens like *Candida albicans* and *Aspergillus fumigatus*.<sup>[14][15]</sup> The primary mechanism is again membrane disruption.<sup>[14]</sup> For *C. albicans*, LL-37 rapidly permeabilizes the cell membrane, leading to vacuolar expansion and cell death within minutes.<sup>[14]</sup> It can also inhibit fungal adhesion by binding to cell-wall carbohydrates like mannan.<sup>[16]</sup> Further studies show that LL-37 alters plasma membrane properties, disrupts calcium homeostasis, and triggers oxidative stress, ultimately arresting the cell cycle.<sup>[17][18]</sup>

## Antiviral Activity

LL-37's antiviral activity is most pronounced against enveloped viruses, such as Influenza A Virus (IAV), Respiratory Syncytial Virus (RSV), and Dengue virus.<sup>[2][5][19]</sup> The primary

mechanism involves the direct disruption of the viral envelope, preventing viral entry and replication.[\[5\]](#)[\[8\]](#) For IAV, LL-37 acts at a post-entry step, inhibiting replication before viral RNA or protein synthesis begins.[\[20\]](#) In the case of RSV, LL-37 shows efficacy by acting directly on the viral particles and by reducing the susceptibility of epithelial cells to infection.[\[21\]](#)

## Quantitative Antimicrobial Data

The potency of LL-37 varies by pathogen and experimental conditions, such as salt concentration.[\[22\]](#) Below is a summary of its activity.

Table 1: Antibacterial Activity of LL-37

| Bacterial Species                                 | Strain              | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference            |
|---------------------------------------------------|---------------------|-------------|----------|-------------|----------------------|
| <b>Staphyloco</b><br><i>ccus</i><br><i>aureus</i> | ATCC 29213          | -           | 0.62     | -           | <a href="#">[23]</a> |
| S. aureus<br>(MRSA)                               | Clinical Isolate    | <10         | -        | -           | <a href="#">[22]</a> |
| Staphylococc<br>us<br>epidermidis                 | ATCC 14990          | 9.38 - 75   | -        | >75         | <a href="#">[24]</a> |
| Pseudomona<br>s aeruginosa                        | ATCC 27853          | 64          | -        | -           | <a href="#">[25]</a> |
| P. aeruginosa                                     | Multidrug-Resistant | 15.6 - 1000 | -        | -           | <a href="#">[26]</a> |
| Escherichia<br>coli                               | O111:B4             | <10         | -        | -           | <a href="#">[22]</a> |
| Listeria<br>monocytogen<br>es                     | Clinical Isolate    | <10         | -        | -           | <a href="#">[22]</a> |

| Enterococcus faecium | Vancomycin-Resistant | <10 | - | - | [\[22\]](#) |

Table 2: Antifungal Activity of LL-37

| Fungal Species          | Strain           | MFC (µg/mL) | MFC (µM) | Conditions      | Reference            |
|-------------------------|------------------|-------------|----------|-----------------|----------------------|
| <b>Candida albicans</b> | SC5314           | -           | 10       | Low salt buffer | <a href="#">[14]</a> |
| C. albicans             | Clinical Isolate | 0.8 - 8     | -        | -               | <a href="#">[5]</a>  |

| Candida auris | MRL6057 | 50 - 200 | - | - | [\[17\]](#) |

## Anti-Biofilm Activity

Bacterial biofilms are a critical factor in chronic and recurrent infections due to their inherent resistance to conventional antibiotics and host immune responses.[\[25\]](#) LL-37 has demonstrated potent activity in both preventing the formation of biofilms and disrupting established ones.[\[2\]](#)[\[27\]](#)

For *P. aeruginosa*, LL-37 can inhibit biofilm formation at concentrations as low as 0.5 µg/mL, which is 1/128th of its MIC, indicating a mechanism distinct from direct killing.[\[25\]](#) The proposed anti-biofilm mechanisms include the downregulation of quorum sensing systems, promotion of twitching motility, and interference with bacterial adhesion to surfaces.[\[28\]](#) For established biofilms, LL-37 can penetrate the extracellular matrix and kill the embedded bacteria.[\[28\]](#)

Table 3: Anti-Biofilm Activity of LL-37

| Bacterial Species             | Activity                         | Effective Concentration | Reference            |
|-------------------------------|----------------------------------|-------------------------|----------------------|
| <b>Pseudomonas aeruginosa</b> | <b>Inhibition of formation</b>   | 0.5 µg/mL               | <a href="#">[25]</a> |
| <i>Staphylococcus aureus</i>  | Disruption of pre-formed biofilm | 10 µM                   | <a href="#">[28]</a> |

| *Staphylococcus epidermidis* | Disruption of pre-formed biofilm | >4.69 µg/mL |[\[24\]](#) |

## Immunomodulatory Functions

LL-37 is a pleiotropic molecule that significantly influences the host immune response, a role often considered as important as its direct antimicrobial activity.[\[6\]](#)[\[7\]](#)[\[29\]](#) Its functions are context-dependent, exhibiting both pro-inflammatory and anti-inflammatory properties.[\[7\]](#)

Key Immunomodulatory Roles:

- **Chemotaxis:** LL-37 is a chemoattractant for neutrophils, monocytes, mast cells, and T cells, recruiting them to sites of infection and inflammation.[\[6\]](#)[\[12\]](#)[\[30\]](#) This is often mediated through the Formyl Peptide Receptor 2 (FPR2, also known as FPRL-1).[\[6\]](#)[\[12\]](#)
- **Cytokine and Chemokine Modulation:** It can induce the production of a wide range of cytokines and chemokines (e.g., IL-6, IL-8, IL-10, MCP-1, CCL2) from various cells, including epithelial cells, keratinocytes, and monocytes.[\[5\]](#)[\[6\]](#)[\[19\]](#)[\[30\]](#)
- **Modulation of TLR Signaling:** LL-37 can have dual effects on Toll-like Receptor (TLR) signaling. It can bind and neutralize LPS, thus dampening TLR4-mediated inflammatory responses.[\[5\]](#)[\[7\]](#) Conversely, it can form complexes with self-DNA or self-RNA, which are then transported into endosomes to activate TLR9 and TLR7, respectively, leading to a potent type I interferon response.[\[6\]](#)[\[7\]](#)[\[19\]](#)
- **Inflammasome Activation:** LL-37 can activate the P2X7 receptor on monocytes and macrophages, leading to potassium efflux, NALP3 inflammasome assembly, and the release of pro-inflammatory cytokines IL-1 $\beta$  and IL-18.[\[7\]](#)[\[31\]](#)
- **Wound Healing and Angiogenesis:** The peptide promotes epithelial cell proliferation and migration and stimulates angiogenesis, contributing to tissue repair.[\[2\]](#)[\[30\]](#)

[Click to download full resolution via product page](#)

**Fig. 2:** Key immunomodulatory signaling pathways activated by LL-37.

## Detailed Experimental Protocols

### Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method adapted from the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Bacterial Inoculum:
  - Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

- Inoculate into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
- Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately  $1-2 \times 10^8$  CFU/mL).
- Dilute the bacterial suspension in fresh MHB to achieve a final concentration of  $5 \times 10^5$  CFU/mL.

- Peptide Preparation:
  - Prepare a stock solution of LL-37 in sterile, nuclease-free water or 0.01% acetic acid.
  - In a 96-well microtiter plate, perform a two-fold serial dilution of the LL-37 stock solution in the appropriate broth to achieve concentrations ranging from, for example, 128  $\mu$ g/mL to 0.125  $\mu$ g/mL. The final volume in each well should be 50  $\mu$ L.
- Inoculation and Incubation:
  - Add 50  $\mu$ L of the diluted bacterial inoculum to each well, bringing the final volume to 100  $\mu$ L.
  - Include a positive control (bacteria without peptide) and a negative control (broth only).
  - Incubate the plate at 37°C for 18-24 hours.
- Reading the MIC:
  - The MIC is defined as the lowest concentration of LL-37 that causes complete visual inhibition of bacterial growth.[\[23\]](#)

## Protocol: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify biofilm mass.

- Assay Setup:

- In a 96-well flat-bottom plate, add 100  $\mu$ L of bacterial culture (adjusted to  $\sim 1 \times 10^7$  CFU/mL in a suitable growth medium like TSB with glucose).
- Add 100  $\mu$ L of LL-37 at various sub-MIC concentrations (e.g., from 0.5  $\mu$ g/mL to 32  $\mu$ g/mL). Include a peptide-free control.

• Incubation:

- Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.

• Staining and Quantification:

- Gently discard the planktonic cells by aspirating the medium from each well.
- Wash the wells three times with 200  $\mu$ L of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
- Fix the remaining biofilm by adding 200  $\mu$ L of methanol to each well for 15 minutes.
- Remove the methanol and allow the plate to air dry.
- Stain the biofilm by adding 200  $\mu$ L of 0.1% (w/v) crystal violet solution to each well for 15 minutes.
- Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.
- Solubilize the bound dye by adding 200  $\mu$ L of 33% (v/v) acetic acid to each well.
- Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance compared to the control indicates biofilm inhibition.



Click to download full resolution via product page

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [peptidesciences.com](http://peptidesciences.com) [peptidesciences.com]
- 2. [youtube.com](http://youtube.com) [youtube.com]
- 3. LL-37: Structures, Antimicrobial Activity, and Influence on Amyloid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [mdpi.com](http://mdpi.com) [mdpi.com]
- 5. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [polarispeptides.com](http://polarispeptides.com) [polarispeptides.com]
- 9. [youtube.com](http://youtube.com) [youtube.com]
- 10. [mdpi.com](http://mdpi.com) [mdpi.com]
- 11. [bloomtechz.com](http://bloomtechz.com) [bloomtechz.com]
- 12. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 15. Frontiers | LL37 Inhibits Aspergillus fumigatus Infection via Directly Binding to the Fungus and Preventing Excessive Inflammation [frontiersin.org]
- 16. Human Antimicrobial Peptide LL-37 Inhibits Adhesion of Candida albicans by Interacting with Yeast Cell-Wall Carbohydrates | PLOS One [journals.plos.org]
- 17. Antifungal Activity of Human Cathelicidin LL-37, a Membrane Disrupting Peptide, by Triggering Oxidative Stress and Cell Cycle Arrest in Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [journals.asm.org](http://journals.asm.org) [journals.asm.org]
- 19. [mdpi.com](http://mdpi.com) [mdpi.com]

- 20. Antiviral Activity of the Human Cathelicidin, LL-37, and Derived Peptides on Seasonal and Pandemic Influenza A Viruses | PLOS One [journals.plos.org]
- 21. The Human Cathelicidin LL-37 Has Antiviral Activity against Respiratory Syncytial Virus | PLOS One [journals.plos.org]
- 22. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of antimicrobial peptide LL-37 for treatment of *Staphylococcus aureus* biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 25. journals.asm.org [journals.asm.org]
- 26. revistabionatura.com [revistabionatura.com]
- 27. researchgate.net [researchgate.net]
- 28. Antibiofilm Activity of LL-37 Peptide and D-Amino Acids Associated with Antibiotics Used in Regenerative Endodontics on an Ex Vivo Multispecies Biofilm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Host Defence Peptide LL-37 Induces IL-6 Expression in Human Bronchial Epithelial Cells by Activation of the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 31. arts.units.it [arts.units.it]
- To cite this document: BenchChem. [Understanding the broad-spectrum activity of LL-37]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15580942#understanding-the-broad-spectrum-activity-of-ll-37\]](https://www.benchchem.com/product/b15580942#understanding-the-broad-spectrum-activity-of-ll-37)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)